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This guide provides a comparative overview of the kinase selectivity of Lomedeucitinib (BMS-

986322), a potent and selective inhibitor of Tyrosine Kinase 2 (TYK2).[1] While extensive public

data on the broad kinome scan of Lomedeucitinib is limited due to its developmental status,

this analysis leverages available information on its primary target and the well-characterized

selectivity profile of other TYK2 inhibitors to offer insights into its potential cross-reactivity.

Lomedeucitinib is an orally administered small molecule that targets TYK2, a member of the

Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3.[1][2] TYK2 is a key

mediator of signaling pathways for cytokines such as IL-12, IL-23, and Type I interferons, which

are implicated in the pathogenesis of various immune-mediated inflammatory diseases.

Understanding TYK2 Inhibition and Selectivity
Selective inhibition of TYK2 is a promising therapeutic strategy that aims to modulate the

inflammatory response while potentially mitigating the side effects associated with broader JAK

inhibition. Unlike pan-JAK inhibitors that target the highly conserved ATP-binding site of the

kinase domain, selective TYK2 inhibitors have been developed to target the regulatory

pseudokinase domain, offering a higher degree of specificity.
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Due to the limited availability of a comprehensive kinome scan for Lomedeucitinib, the

following table presents data for a well-characterized, structurally distinct TYK2 inhibitor,

Deucravacitinib, alongside other established JAK inhibitors. This serves to illustrate the typical

selectivity profile of a TYK2-selective inhibitor compared to broader-acting JAK inhibitors.

Kinase Target

Deucravacitini
b (TYK2
Inhibitor) IC50
(nM)

Tofacitinib
(JAK1/3
Inhibitor) IC50
(nM)

Upadacitinib
(JAK1
Inhibitor) IC50
(nM)

Baricitinib
(JAK1/2
Inhibitor) IC50
(nM)

TYK2 0.2 1477 1300 59

JAK1 466 1 43 5.9

JAK2 1000 20 53 5.7

JAK3 >10000 1 2100 >400

Disclaimer: The data presented for Deucravacitinib is used as a representative example of a

selective TYK2 inhibitor and does not represent direct experimental results for

Lomedeucitinib.

The data illustrates that a selective TYK2 inhibitor like Deucravacitinib demonstrates high

potency against TYK2 with significantly less activity against JAK1, JAK2, and JAK3. In contrast,

other JAK inhibitors show varying degrees of activity across the JAK family.

Experimental Protocols
The determination of kinase inhibitor selectivity is crucial for understanding its therapeutic

potential and off-target effects. A common method for assessing this is through in vitro kinase

assays.

General Protocol for In Vitro Kinase Profiling (e.g.,
Kinase Glo® Assay)
This protocol outlines a typical workflow for determining the half-maximal inhibitory

concentration (IC50) of a compound against a panel of kinases.
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Compound Preparation: The test compound (e.g., Lomedeucitinib) is serially diluted in an

appropriate solvent, typically DMSO, to create a range of concentrations.

Kinase Reaction Setup: In a multi-well plate, each well contains a specific kinase, its

corresponding substrate peptide, and a reaction buffer containing ATP and necessary

cofactors (e.g., MgCl2).

Inhibitor Addition: The serially diluted compound is added to the wells containing the kinase

reaction mixture. Control wells with no inhibitor (vehicle control) and no kinase (background

control) are also included.

Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific

duration to allow the kinase reaction to proceed.

ATP Detection: A kinase detection reagent (e.g., Kinase-Glo®) is added to each well. This

reagent contains luciferase and luciferin, which produce a luminescent signal in the presence

of remaining ATP. The amount of luminescence is inversely proportional to the kinase activity.

Data Acquisition: The luminescent signal from each well is measured using a luminometer.

Data Analysis: The luminescence data is normalized to the controls, and the percent

inhibition for each compound concentration is calculated. The IC50 value is then determined

by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflow
TYK2 Signaling Pathway
The following diagram illustrates the central role of TYK2 in mediating cytokine signaling.
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Caption: Simplified TYK2 signaling cascade.
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Experimental Workflow for Kinase Inhibitor Profiling
The diagram below outlines the general steps involved in assessing the selectivity of a kinase

inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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